(7Z)-7-(2-fluorobenzylidene)-9-methyl-3-(pyridin-2-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one (7Z)-7-(2-fluorobenzylidene)-9-methyl-3-(pyridin-2-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16378510
InChI: InChI=1S/C24H19FN2O3/c1-15-23-17(12-27(14-29-23)13-18-7-4-5-9-26-18)10-19-22(28)21(30-24(15)19)11-16-6-2-3-8-20(16)25/h2-11H,12-14H2,1H3/b21-11-
SMILES:
Molecular Formula: C24H19FN2O3
Molecular Weight: 402.4 g/mol

(7Z)-7-(2-fluorobenzylidene)-9-methyl-3-(pyridin-2-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one

CAS No.:

Cat. No.: VC16378510

Molecular Formula: C24H19FN2O3

Molecular Weight: 402.4 g/mol

* For research use only. Not for human or veterinary use.

(7Z)-7-(2-fluorobenzylidene)-9-methyl-3-(pyridin-2-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one -

Specification

Molecular Formula C24H19FN2O3
Molecular Weight 402.4 g/mol
IUPAC Name (7Z)-7-[(2-fluorophenyl)methylidene]-9-methyl-3-(pyridin-2-ylmethyl)-2,4-dihydrofuro[3,2-g][1,3]benzoxazin-6-one
Standard InChI InChI=1S/C24H19FN2O3/c1-15-23-17(12-27(14-29-23)13-18-7-4-5-9-26-18)10-19-22(28)21(30-24(15)19)11-16-6-2-3-8-20(16)25/h2-11H,12-14H2,1H3/b21-11-
Standard InChI Key VOZLECAEAXOXJE-NHDPSOOVSA-N
Isomeric SMILES CC1=C2C(=CC3=C1O/C(=C\C4=CC=CC=C4F)/C3=O)CN(CO2)CC5=CC=CC=N5
Canonical SMILES CC1=C2C(=CC3=C1OC(=CC4=CC=CC=C4F)C3=O)CN(CO2)CC5=CC=CC=N5

Introduction

Synthesis

The synthesis of such compounds typically involves multi-step reactions combining cyclization and condensation processes. Key steps may include:

  • Condensation Reaction: Formation of the benzoxazine core by reacting an appropriate phenol derivative with a nitrogen source (e.g., amines or nitriles).

  • Cyclization: Introduction of the furan ring through intramolecular cyclization using catalysts or reagents like Lewis acids.

  • Functionalization: Addition of fluorobenzylidene and pyridinyl substituents through selective alkylation or substitution reactions.

These reactions are often carried out under controlled conditions to ensure regioselectivity and stereoselectivity, particularly for the (Z)-configuration of the compound.

Biological Relevance

Compounds with similar structures have been studied for their biological activities due to:

  • The presence of fluorine, which enhances metabolic stability and lipophilicity.

  • The benzoxazine core, known for its potential in drug design targeting enzymes or receptors.

  • The pyridine moiety, which can interact with biological targets via hydrogen bonding or π-stacking interactions.

Potential applications include:

  • Anti-inflammatory Agents: Structural analogs have shown inhibitory effects on inflammatory pathways .

  • Anticancer Activity: Benzoxazine derivatives have demonstrated cytotoxicity against cancer cell lines .

  • Fluorescent Probes: Similar compounds with benzoxazine cores have been used in fluorescence-based biological assays .

Crystallographic Data

Crystal structure analysis provides insights into molecular geometry:

  • The molecule adopts a planar conformation around the benzoxazine core with dihedral angles between aromatic rings influenced by substituents.

  • Intramolecular hydrogen bonding stabilizes the structure.

  • Packing in the crystal lattice is influenced by π–π stacking interactions between aromatic systems.

Comparison with Related Compounds

PropertyTitle CompoundRelated Benzoxazines
SubstituentsFluorobenzylidene, pyridinylVaried alkoxy or halogen groups
Biological ActivityPotential anti-inflammatory, anticancerAnticancer, antibacterial
Crystallographic FeaturesPlanar benzoxazine core; π–π stackingSimilar planar cores
Synthesis ComplexityMulti-step; requires regioselective functionalizationModerate; simpler functional groups

Applications in Drug Design

The incorporation of fluorine and nitrogen heterocycles makes this compound a promising candidate for further development in medicinal chemistry:

  • Drug Metabolism: Fluorine improves resistance to metabolic degradation.

  • Target Binding: Pyridine enhances interactions with enzymes or receptors.

  • Pharmacokinetics: The compound's structural features suggest good membrane permeability.

Further studies such as docking simulations and in vitro assays are required to validate its therapeutic potential.

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